molecular formula C12H15N3O2S B3123904 4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid CAS No. 313534-30-4

4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid

Cat. No. B3123904
CAS RN: 313534-30-4
M. Wt: 265.33 g/mol
InChI Key: UISYYGNHKBJWIF-UHFFFAOYSA-N
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Description

“4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid” is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 . It is also known as "(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid" .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a six-membered aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 . This core is substituted with an ethyl group at position 6 and an amino-butyric acid group at position 4 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.28 . The InChI code for this compound is 1S/C10H11N3O2S/c1-2-6-3-7-9(11-4-8(14)15)12-5-13-10(7)16-6/h3,5H,2,4H2,1H3,(H,14,15)(H,11,12,13) .

Scientific Research Applications

Anticancer Activity:

The compound has been investigated for its anticancer potential. Specifically, derivatives of thieno[2,3-d]pyrimidine have shown promising results against human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). Notably, compounds like 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibited potent anticancer activity .

Antitubercular Activity:

Thieno[2,3-d]pyrimidine derivatives have also been explored as potential antitubercular agents. Some compounds demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Dihydrofolate Reductase Inhibition:

Another related compound, Piritrexim , inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects in animal models .

Other Pharmacological Activities:

Heterocyclic compounds containing thiophenes and pyrimidines exhibit a broad range of pharmacological effects. These include antifungal, CNS depressant, analgesic, anti-inflammatory, antibacterial, and antitumor properties. Thienopyrimidine derivatives, in particular, have been studied for their antitumor and anticancer activities .

Triazole-Ring-Containing Compounds:

Triazole-ring-containing compounds, which interact with biological receptors due to their dipole character and hydrogen bonding, play a crucial role in various medications. These include antiplatelet, anticonvulsant, antidepressant, antifungal, antimigraine, and antiviral drugs .

Hydrazones and Antimicrobial Activity:

Hydrazones with an azomethine (–NHN=CH–) group exhibit widespread biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects .

Thienopyrimidine Nucleosides as Antiviral Agents:

Thienopyrimidine nucleosides have been studied as antiviral agents, contributing to antiviral therapies .

SAR (Structure-Activity Relationship):

Exploring the structure-activity relationship (SAR) of thieno[2,3-d]pyrimidines is essential for optimizing their pharmacological properties. Novel derivatives with specific substitutions have shown promising activity against breast and liver cancer cell lines .

Safety and Hazards

The safety information available indicates that this compound is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-8-6-9-11(13-5-3-4-10(16)17)14-7-15-12(9)18-8/h6-7H,2-5H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISYYGNHKBJWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191124
Record name 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313534-30-4
Record name 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313534-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid
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4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid
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4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid

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